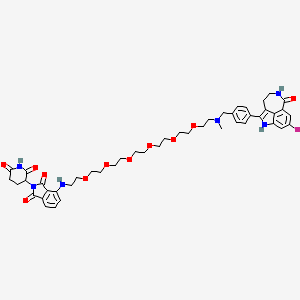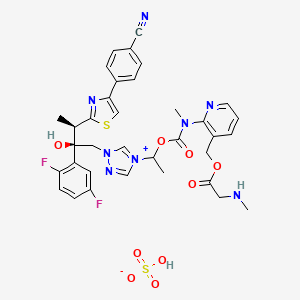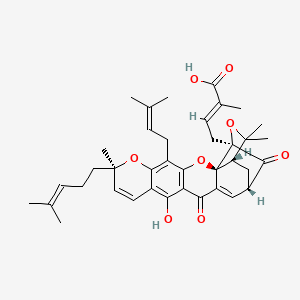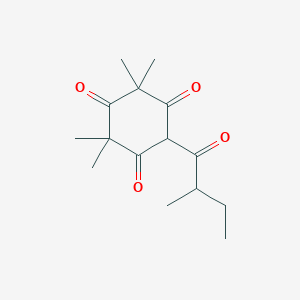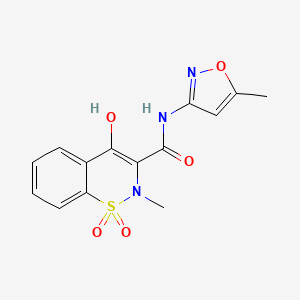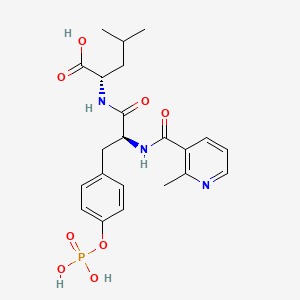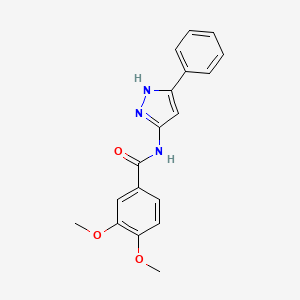
JK-P3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JK-P3 is a pyrazole-based inhibitor that targets vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and fibroblast growth factor receptor 3. It is known for its potent anti-angiogenic properties, making it a valuable compound in cancer research and treatment .
准备方法
合成路线和反应条件: JK-P3 是通过一系列涉及吡唑衍生物的化学反应合成的。关键步骤包括:
- 吡唑核的形成。
- 吡唑环用各种取代基进行官能化。
- 偶联反应以引入苯甲酰胺部分。
工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括:
- 使用高纯度试剂。
- 控制反应温度和时间。
- 纯化步骤,如重结晶和色谱法 .
反应类型:
氧化: this compound 可以发生氧化反应,尤其是在苯甲酰胺部分的甲氧基上。
还原: 该化合物可以在特定条件下被还原以修饰其官能团。
取代: this compound 可以参与取代反应,尤其是在吡唑环上。
常用试剂和条件:
氧化: 高锰酸钾或过氧化氢等试剂。
还原: 氢化锂铝或硼氢化钠等试剂。
取代: 涉及卤化剂或亲核试剂的条件。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成羟基化的衍生物,而还原可以生成脱氧化的化合物 .
科学研究应用
JK-P3 在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究激酶抑制和信号转导通路。
生物学: 研究血管内皮生长因子受体和成纤维细胞生长因子受体在细胞过程中的作用。
医学: 由于其抗血管生成特性,探索其在癌症治疗中的潜在治疗应用。
作用机制
JK-P3 通过抑制血管内皮生长因子受体 2、成纤维细胞生长因子受体 1 和成纤维细胞生长因子受体 3 的激酶活性发挥作用。这种抑制阻止了参与细胞增殖、迁移和血管生成的的下游信号通路活化。 该化合物与这些受体的激酶结构域结合,阻断其磷酸化和随后的信号转导 .
类似化合物:
舒尼替尼: 另一种靶向血管内皮生长因子受体和成纤维细胞生长因子受体的抑制剂。
索拉非尼: 具有类似抗血管生成特性的多激酶抑制剂。
帕唑帕尼: 靶向血管内皮生长因子受体和成纤维细胞生长因子受体,用于癌症治疗。
This compound 的独特性: this compound 的独特性在于其特定的基于吡唑的结构,该结构为其靶标提供了高亲和力和选择性。 与其他一些抑制剂不同,this compound 表现出对血管内皮生长因子受体 2 活化和细胞内信号传导的显著抑制作用,使其成为一种有效的抗血管生成剂 .
相似化合物的比较
Sunitinib: Another inhibitor targeting vascular endothelial growth factor receptor and fibroblast growth factor receptor.
Sorafenib: A multi-kinase inhibitor with similar anti-angiogenic properties.
Pazopanib: Targets vascular endothelial growth factor receptor and fibroblast growth factor receptor, used in cancer therapy.
Uniqueness of JK-P3: this compound is unique due to its specific pyrazole-based structure, which provides high affinity and selectivity for its targets. Unlike some other inhibitors, this compound shows pronounced inhibition of vascular endothelial growth factor receptor 2 activation and intracellular signaling, making it a potent anti-angiogenic agent .
属性
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJUVDICQNITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942655-44-9 |
Source


|
| Record name | 942655-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for JK-P3?
A1: this compound was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that this compound directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, this compound is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
Q2: What are the potential implications of this compound's inhibition of VEGFR2 for disease treatment?
A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, this compound holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
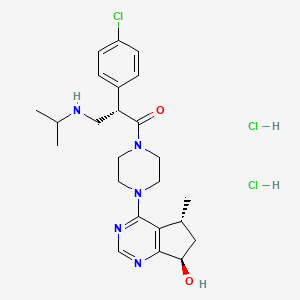
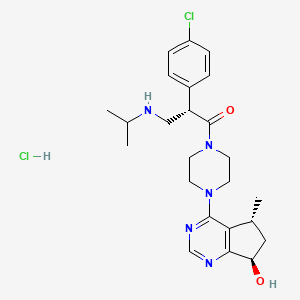
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
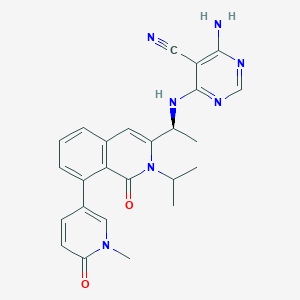
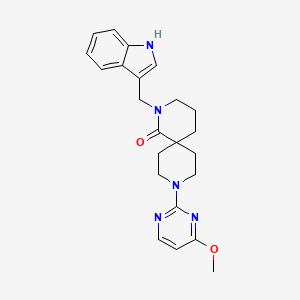
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
